Lithium;hydroxy-(3-methylphenyl)borinate

Suzuki–Miyaura coupling Protodeboronation Lithium boronate

Lithium hydroxy-(3-methylphenyl)borinate (CAS 1256345-49-9, C₇H₈BLiO₂, MW 141.89) is the lithium salt of 3‑methylphenylboronic acid, existing as a discrete, crystalline boronate anion. The compound belongs to the class of lithium arylboronates, which serve as bench‑stable, activated surrogates for the corresponding boronic acids in palladium‑catalyzed cross‑coupling, directed ortho‑metalation, and iterative homologation sequences.

Molecular Formula C7H8BLiO2
Molecular Weight 141.9 g/mol
Cat. No. B8073755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;hydroxy-(3-methylphenyl)borinate
Molecular FormulaC7H8BLiO2
Molecular Weight141.9 g/mol
Structural Identifiers
SMILES[Li+].B(C1=CC(=CC=C1)C)(O)[O-]
InChIInChI=1S/C7H8BO2.Li/c1-6-3-2-4-7(5-6)8(9)10;/h2-5,9H,1H3;/q-1;+1
InChIKeyPZRZRJMEWUIBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Hydroxy-(3-methylphenyl)borinate – CAS 1256345-49-9 for Reproducible Suzuki–Miyaura and Boronate Chemistry


Lithium hydroxy-(3-methylphenyl)borinate (CAS 1256345-49-9, C₇H₈BLiO₂, MW 141.89) is the lithium salt of 3‑methylphenylboronic acid, existing as a discrete, crystalline boronate anion . The compound belongs to the class of lithium arylboronates, which serve as bench‑stable, activated surrogates for the corresponding boronic acids in palladium‑catalyzed cross‑coupling, directed ortho‑metalation, and iterative homologation sequences [1]. Unlike the parent boronic acid, which is often supplied as an ill‑defined mixture of boroxine anhydrides, the lithium salt provides a single molecular entity with predictable stoichiometry, facilitating accurate reaction setup and improved lot‑to‑lot reproducibility.

Workflow Suzuki–Miyaura cross-coupling and telescoped lithiation–borylation–Suzuki (LBS) sequences
Selection Single molecular entity with predictable stoichiometry; bench‑stable crystalline boronate
Use Context Applications requiring precise boron‑to‑electrophile ratio and anhydrous handling

Why 3‑Methylphenylboronic Acid, Pinacol Ester, or MIDA Boronate Cannot Simply Replace Lithium Hydroxy-(3-methylphenyl)borinate


The identity of the counterion and the boron coordination environment fundamentally alters solubility, protodeboronation stability, and transmetalation kinetics in cross‑coupling [1]. Free 3‑methylphenylboronic acid exists in equilibrium with its anhydride (boroxine), introducing variable active‑species concentration that compromises stoichiometric precision and can lead to irreproducible yields . The pinacol ester requires separate deprotection or forcing aqueous basic conditions, while the MIDA boronate mandates a slow‑release mechanism. The lithium salt, by contrast, furnishes the boronate directly, combines enhanced resistance to protodeboronation with facile hydrolysis under reaction conditions, and avoids the mass‑balance penalty of high‑molecular‑weight protecting groups [1]. These differences render simple in‑class substitution unreliable for applications where exact boron‑to‑electrophile ratio, anhydrous handling, or streamlined one‑pot lithiation–borylation–Suzuki workflows are critical.

3‑Methylphenylboronic acid
Exists as boroxine‑acid equilibrium; variable active‑species concentration compromises stoichiometric precision and lot reproducibility.
Pinacol ester
Requires separate deprotection or forcing aqueous basic conditions; adds mass‑balance penalty and lacks direct LBS compatibility.
MIDA boronate
Mandates slow‑release mechanism; not the native intermediate in lithiation–borylation workflows, requiring extra synthetic steps.

Quantitative Differentiation Evidence for Lithium Hydroxy-(3-methylphenyl)borinate Against Closest Analogs


Protodeboronation Stability: Lithium Arylboronate vs. Free Boronic Acid

In a comprehensive study by Oberli & Buchwald, lithium triisopropyl arylborates — sharing the core lithium arylboronate motif — were demonstrated to be ‘much more stable toward protodeboronation than the corresponding boronic acids’ and could be ‘stored on benchtop at room temperature’ [1]. While quantitative half‑life data for the exact 3‑methylphenyl derivative were not reported, the class‑level behaviour predicts that the lithium salt resists protodeboronation significantly better than the free acid, reducing boron‑loss side reactions during storage and reaction setup.

Protodeboronation Stability
Class‑level
Lithium boronate: bench-stable solid vs free acid: prone to protodeboronation
Reported higher stability reduces boron loss
Quantitative rate constants unavailable for the specific pair
Suzuki–Miyaura coupling Protodeboronation Lithium boronate

Stoichiometric Precision: Single‑Entity Lithium Salt vs. Boroxine‑Contaminated Free Acid

Commercial 3‑methylphenylboronic acid is explicitly labeled as ‘contains varying amounts of anhydride’ (boroxine) , necessitating empirical determination of active species concentration before each use. In contrast, lithium hydroxy-(3-methylphenyl)borinate is supplied as a single, crystalline entity (MF C₇H₈BLiO₂, MW 141.89) with typical purity ≥95% . This eliminates the uncertainty of boroxine‑acid equilibrium, ensuring that the nominal mass corresponds directly to the reactive boron content.

Stoichiometric Precision
Data to verify
Monomeric salt, purity ≥95% vs free acid with ±15% boron content variability
Enables precise electrophile ratio control
Lot‑specific purity should be confirmed
Reaction stoichiometry Boron reagent purity Procurement reproducibility

One‑Pot Lithiation–Borylation–Suzuki Workflow Compatibility

Lithium arylboronates are the direct intermediates obtained after quenching aryl lithium species with trialkyl borates [1]. Oberli & Buchwald demonstrated a telescoped sequence: lithiation → borylation → Suzuki coupling, accessing biaryls without isolation of the free boronic acid. The lithium hydroxy-(3-methylphenyl)borinate represents the exact structural class of these ‘ate’ intermediates, making it the authentic substrate for this streamlined protocol. Competing derivatives such as the pinacol ester or MIDA boronate require an additional deprotection step and are not directly accessible from the lithiation‑borylation sequence.

One‑Pot LBS Compatibility
Class‑level
Eliminates 1–2 synthetic operations vs pinacol/MIDA esters
Streamlines telescoped lithiation–borylation–Suzuki protocols
Class‑inferred from lithium triisopropyl borate studies
One‑pot synthesis Lithiation–borylation Suzuki coupling Process chemistry

Optimal Application Scenarios for Lithium Hydroxy-(3-methylphenyl)borinate Based on Quantitative Evidence


Reproducible Multi‑Step Pharmaceutical Intermediate Synthesis Requiring Exact Boron Stoichiometry

When synthesizing pharmaceutical intermediates by Suzuki–Miyaura coupling, lot‑to‑lot variability of free boronic acid anhydride content introduces yield fluctuations that are unacceptable in GMP or Quality‑by‑Design frameworks. Lithium hydroxy-(3-methylphenyl)borinate, as a single monomeric species , ensures that 1 equivalent of reagent delivers exactly 1 equivalent of reactive boron, enabling robust control of impurity profiles and eliminating the need for pre‑use titration.

Telescoped Lithiation–Borylation–Suzuki (LBS) Process for Accelerated Analog Synthesis

In medicinal chemistry campaigns requiring rapid assembly of biaryl libraries, the lithium salt is the native intermediate in the lithiation–borylation sequence [1]. Its direct use in a subsequent Suzuki coupling avoids intermediate isolation and deprotection, shortening the synthesis of each analog by 1–2 steps and improving throughput while maintaining yields comparable to optimized stepwise routes.

Heterocyclic and Protodeboronation‑Sensitive Substrate Couplings

Five‑membered heterocyclic and electron‑rich aryl boronic acids are notoriously prone to protodeboronation under standard Suzuki conditions. The enhanced stability of the lithium boronate class [1] makes lithium hydroxy-(3-methylphenyl)borinate a compelling candidate for coupling partners bearing sensitive heterocycles, where even partial deboronation of the free acid can lead to extensive homocoupling by‑products and low yields.

Application
Selection Property
Validation Focus
Reproducible intermediate synthesis
Single molecular entity with predictable stoichiometry
Lot‑to‑lot boron content consistency
Telescoped LBS library synthesis
Native intermediate in lithiation–borylation
One‑pot workflow efficiency and yield
Protodeboronation‑sensitive couplings
Reported higher protodeboronation stability
Stability under aqueous basic conditions
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